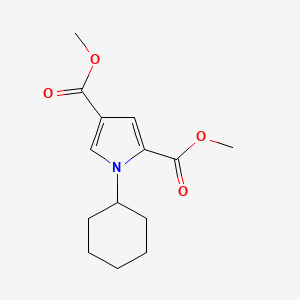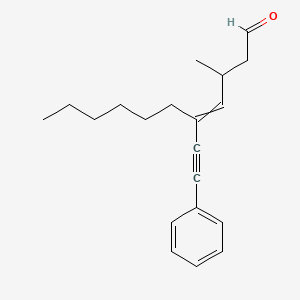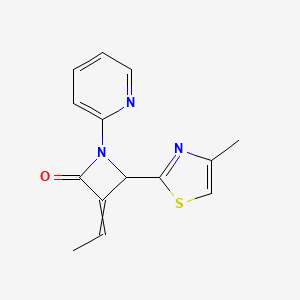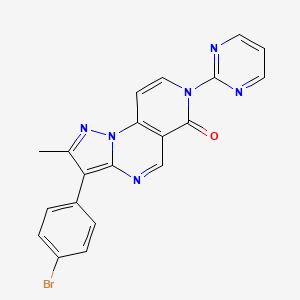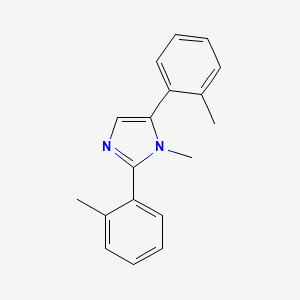![molecular formula C16H11IN4 B12623044 [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is a radiolabeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine-125 isotope, which is a radioactive form of iodine. This radiolabeling allows for the tracking and imaging of the compound in biological systems, making it a valuable tool in medical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine typically involves the iodination of a precursor compound. The precursor is often a 2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine, which undergoes electrophilic substitution with iodine-125. The reaction conditions usually require a solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out under controlled temperature and pH to ensure the selective incorporation of iodine-125.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to handle the radioactive iodine safely. The production facilities are equipped with specialized containment systems to prevent radiation exposure. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and specific activity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring, resulting in the formation of reduced analogs.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for diverse research applications.
科学的研究の応用
Chemistry
In chemistry, [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is used as a radiolabeled tracer to study reaction mechanisms and kinetics. Its radioactive nature allows for the precise tracking of the compound in complex chemical reactions.
Biology
In biological research, the compound is used for imaging and tracking biological processes. It can be incorporated into biomolecules, allowing researchers to visualize the distribution and dynamics of these molecules in living organisms.
Medicine
In medical research, the compound is used in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT). It helps in the visualization of tumors, blood flow, and other physiological processes.
Industry
In the industrial sector, the compound is used in the development of radiopharmaceuticals. It serves as a precursor for the synthesis of various diagnostic and therapeutic agents.
作用機序
The mechanism of action of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The iodine-125 isotope emits gamma radiation, which can be detected using imaging equipment. The compound binds to target molecules, allowing for the visualization of their distribution and dynamics. The molecular pathways involved include receptor-ligand interactions and enzyme-substrate binding.
類似化合物との比較
Similar Compounds
[131I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Similar to the compound but uses iodine-131 instead of iodine-125.
[18F]6-fluoro-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Uses fluorine-18 as the radiolabel, offering different imaging properties.
Uniqueness
The uniqueness of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine lies in its use of iodine-125, which has a relatively long half-life and emits low-energy gamma radiation. This makes it suitable for prolonged imaging studies with minimal radiation exposure to the subject.
特性
分子式 |
C16H11IN4 |
|---|---|
分子量 |
384.19 g/mol |
IUPAC名 |
6-(125I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-2 |
InChIキー |
OLFQWTDIJLVADS-QZIRHQCUSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[125I] |
正規SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)

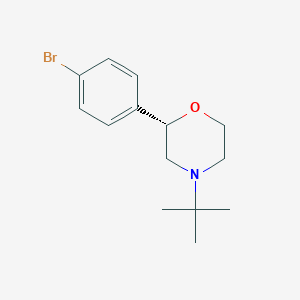
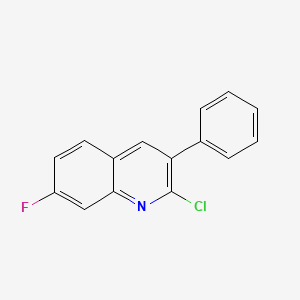
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
